molecular formula C23H24N6O B14920953 1-benzyl-6-cyclopropyl-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-cyclopropyl-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14920953
M. Wt: 400.5 g/mol
InChI Key: DTCNRNHQTOVLPU-UHFFFAOYSA-N
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Description

1-BENZYL-6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesisCommon reagents used in these steps include palladium catalysts for coupling reactions and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts to reduce reaction times and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-BENZYL-6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which may confer unique biological activities and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C23H24N6O

Molecular Weight

400.5 g/mol

IUPAC Name

1-benzyl-6-cyclopropyl-N-(1,5-dimethylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H24N6O/c1-14-21-18(23(30)26-20-12-24-28(3)15(20)2)11-19(17-9-10-17)25-22(21)29(27-14)13-16-7-5-4-6-8-16/h4-8,11-12,17H,9-10,13H2,1-3H3,(H,26,30)

InChI Key

DTCNRNHQTOVLPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=O)C2=CC(=NC3=C2C(=NN3CC4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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